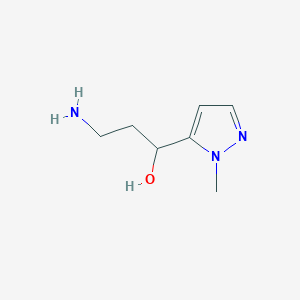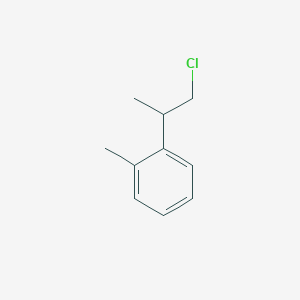
1-(1-Chloropropan-2-yl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropan-2-yl)-2-methylbenzene typically involves the alkylation of toluene (methylbenzene) with 1-chloropropane. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the 1-chloropropane acts as the alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Chloropropan-2-yl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(1-hydroxypropan-2-yl)-2-methylbenzene or 1-(1-cyanopropan-2-yl)-2-methylbenzene.
Oxidation: Formation of this compound-1-ol or this compound-1-one.
Reduction: Formation of 2-methylpropylbenzene or 2-methyl-1-propylbenzene.
科学的研究の応用
1-(1-Chloropropan-2-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of structure-activity relationships (SAR) to understand the effects of chemical modifications on biological activity.
Medicine: Explored for its potential use in drug development. Derivatives of this compound are studied for their pharmacological properties and therapeutic potential.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. It is also used as a solvent and in the formulation of certain industrial products.
作用機序
The mechanism of action of 1-(1-Chloropropan-2-yl)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
類似化合物との比較
Similar Compounds
1-Chloropropane: A simple alkyl halide used in similar nucleophilic substitution reactions.
2-Methylbenzene (Toluene): A precursor in the synthesis of 1-(1-Chloropropan-2-yl)-2-methylbenzene.
1-(1-Chloropropan-2-yl)benzene: A compound with a similar structure but without the methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 1-chloropropan-2-yl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C10H13Cl |
|---|---|
分子量 |
168.66 g/mol |
IUPAC名 |
1-(1-chloropropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChIキー |
WHAOOGFMWMNOEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
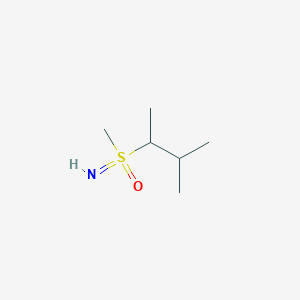
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

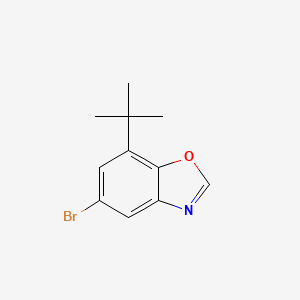
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)


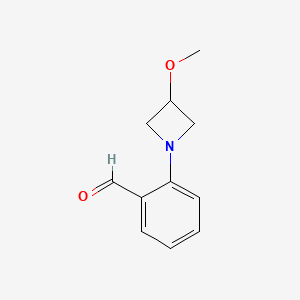
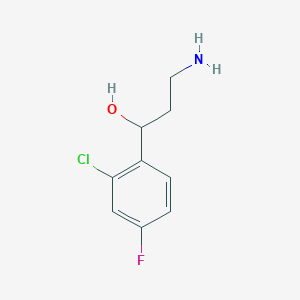
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
